molecular formula C20H20N4O3 B4455333 ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate

ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate

Cat. No.: B4455333
M. Wt: 364.4 g/mol
InChI Key: FOKSHTXHVYAWJN-UHFFFAOYSA-N
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Description

Ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate ( 1087658-00-1) is a chemical compound with a molecular formula of C20H20N4O3 and a molecular weight of 364.3978 g/mol . This reagent belongs to the pyrido[4,3-d]pyrimidine class of heterocyclic compounds, which are structures of significant interest in medicinal chemistry and drug discovery . Recent patent literature highlights that novel compounds based on the pyrido[4,3-d]pyrimidine scaffold are being investigated as potent and selective inhibitors of KRAS, a high-value therapeutic target in oncology . The KRAS protein, particularly in its mutated forms, is a key driver in a large proportion of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . As a member of this promising chemical class, this benzoate ester derivative serves as a valuable building block or intermediate for researchers synthesizing and evaluating novel small-molecule inhibitors. It is particularly useful for scientists exploring structure-activity relationships and developing potential therapeutic agents targeting oncogenic signaling pathways. This product is intended for research purposes by qualified laboratory personnel and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

ethyl 4-(5-oxo-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-2-27-19(26)14-5-7-15(8-6-14)24-12-9-17-16(18(24)25)13-21-20(22-17)23-10-3-4-11-23/h5-9,12-13H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKSHTXHVYAWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with ethyl 4-chlorobenzoate under basic conditions to form the intermediate pyrido[4,3-d]pyrimidine. This intermediate is then reacted with pyrrolidine and an oxidizing agent to introduce the pyrrolidinyl and oxo groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate involves its interaction with specific molecular targets. The pyrido[4,3-d]pyrimidine core can bind to enzymes and receptors, modulating their activity. The pyrrolidinyl group enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related pyridopyrimidine and pyrimidine derivatives reveals key differences in substituents, ring systems, and pharmacological profiles:

Compound Name / Structure Key Substituents Ring System Pharmacological Notes Reference
Target Compound : Ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate - 2-Pyrrolidine
- 4-Ethyl benzoate
Pyrido[4,3-d]pyrimidine Potential kinase inhibition; enhanced lipophilicity due to ethyl ester
8-Ethyl-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid - 6-Carboxylic acid
- 2-Pyrrolidine
Pyrido[2,3-d]pyrimidine Reduced lipophilicity vs. ethyl ester; possible renal excretion
Methyl 4-methyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) benzoate (5b) - Methyl benzoate
- 5-Cyano
Dihydropyrimidine Antibacterial activity; higher solubility due to cyano group
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate - Thiazolo ring
- Trimethoxybenzylidene
Thiazolo[3,2-a]pyrimidine Anticarcinogenic potential; rigid conformation due to fused thiazole ring
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - Chloro-pyrazole
- Tetrahydropyrimidine
Tetrahydropyrimidine Anti-tuberculosis activity; reduced planarity due to saturated ring

Substituent Effects

  • However, ethyl esters are more prone to hydrolysis than aryl esters (e.g., trimethoxybenzylidene in ), which may shorten plasma half-life.
  • Pyrrolidine vs. Other Amines : The pyrrolidine substituent (target compound) provides conformational rigidity and hydrogen-bonding capability, contrasting with piperidine or alkylamine derivatives (e.g., compound 16 in ), which may exhibit different target selectivity.
  • Ring Saturation : The partially unsaturated pyrido[4,3-d]pyrimidine core in the target compound allows planar interactions with enzymes, whereas saturated tetrahydropyrimidines (e.g., ) adopt puckered conformations, altering binding pocket compatibility.

Analytical Characterization

  • Spectroscopy : The target compound’s ¹H NMR would show pyrrolidine protons at δ ~2.5–3.5 ppm and ethyl benzoate signals (e.g., quartet at δ ~4.3 ppm for –OCH₂–), consistent with data for analogous esters .
  • Mass Spectrometry : A molecular ion peak near m/z 420–450 is expected, aligning with pyridopyrimidine derivatives in .

Biological Activity

Ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate (CAS Number: 1087658-00-1) is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O3C_{20}H_{20}N_{4}O_{3} with a molecular weight of 364.4 g/mol. The structure consists of a pyridopyrimidine core which is known for various biological activities.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of pyridopyrimidine derivatives. For instance, a study focusing on various pyridopyrimidine-thiazole hybrids demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicated that compounds with specific substitutions on the pyridopyrimidine nucleus exhibited enhanced cytotoxicity, particularly those with aromatic groups .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
K1MCF-715
K2HeLa10
K5HeLa7

The above table summarizes the cytotoxicity data where compound K5, which shares structural similarities with this compound, exhibited the highest potency against HeLa cells .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of similar pyrimidine derivatives. A study investigated a new pyrimidine derivative's impact on mitochondrial function in a rat model of chronic traumatic brain injury. The findings revealed that treatment led to improved mitochondrial respiration and cognitive function, indicating potential neuroprotective properties for compounds within this chemical class .

Table 2: Neuroprotective Effects in Animal Models

Treatment GroupATP Concentration (µM)Cerebral Blood Flow (mL/min)
Control5010
Test Compound7042

The above data illustrates significant improvements in both ATP concentration and cerebral blood flow following treatment with the pyrimidine derivative, suggesting therapeutic potential in neurological applications .

The biological activity of this compound is hypothesized to involve interaction with various cellular pathways. For instance, compounds featuring the pyridopyrimidine structure have been shown to inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in malignant cells . Additionally, the presence of the pyrrolidinyl group may enhance the lipophilicity and cell membrane permeability of these compounds, facilitating their biological effects.

Q & A

Q. What synthetic strategies are recommended for the preparation of ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate?

The synthesis typically involves multi-step reactions, starting with the construction of the pyrido[4,3-d]pyrimidinone core. Key steps include:

  • Cyclocondensation : Reacting substituted pyrimidine precursors with appropriate carbonyl-containing reagents under acidic or basic conditions to form the fused pyridopyrimidine system.
  • Functionalization : Introducing the pyrrolidinyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for N-arylation).
  • Esterification : Attaching the ethyl benzoate moiety through esterification or Suzuki-Miyaura cross-coupling if aromatic substitution is required.
    Optimize yields by controlling temperature (e.g., reflux in ethanol or toluene) and using catalysts like palladium or copper complexes .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • 1H/13C NMR : Identify proton environments, such as the ethyl ester (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2), pyrrolidinyl protons (δ ~1.8–3.0 ppm), and aromatic protons (δ ~7.0–8.5 ppm).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1750 cm⁻¹) and N-H/N-O bonds if present.
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) and fragmentation patterns.
  • Elemental Analysis : Ensure purity by matching experimental and theoretical C/H/N/O percentages .

Q. What functional group transformations are feasible for this compound?

  • Ester Hydrolysis : Convert the ethyl benzoate to a carboxylic acid using NaOH/H2O or LiOH/THF.
  • Reduction : Reduce the pyrimidinone carbonyl to an alcohol with NaBH4 or LiAlH4 (requires careful pH control).
  • Substitution : Replace the pyrrolidinyl group via SNAr (nucleophilic aromatic substitution) with amines or thiols under basic conditions .

Advanced Questions

Q. How can researchers address discrepancies between computational molecular geometry predictions and experimental crystallographic data?

  • Density Functional Theory (DFT) : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray crystal structures to identify steric or electronic mismatches.
  • Tautomerism Analysis : Investigate possible tautomeric forms (e.g., keto-enol equilibria in the pyridopyrimidine core) using variable-temperature NMR or computational free-energy calculations.
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing discrepancies .

Q. What methodologies are used to evaluate this compound’s potential as a kinase inhibitor?

  • In Vitro Assays :
    • Kinase Activity Assays : Measure IC50 values using ADP-Glo™ or fluorescence polarization assays.
    • Selectivity Profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects.
  • Structural Studies : Perform co-crystallization with target kinases (e.g., EGFR or CDK2) to analyze binding modes.
  • Cell-Based Assays : Assess antiproliferative activity in cancer cell lines (e.g., MTT assay) and correlate with kinase inhibition .

Q. How can regioselectivity be controlled during derivatization of the pyrido[4,3-d]pyrimidine core?

  • Directing Groups : Install temporary substituents (e.g., halogens or methoxy groups) to steer electrophilic substitution.
  • Metal Catalysis : Use Pd-catalyzed C-H activation to functionalize specific positions (e.g., C-7 or C-9 of the pyridopyrimidine).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at electron-deficient positions, while nonpolar solvents (e.g., toluene) enhance π-π interactions for regioselective coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate

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